2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is a compound that belongs to the class of amino acids. It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a hydroxypropanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions, followed by deprotonation and [2,3] sigmatropic rearrangement . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzo[b]thiophene ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents (e.g., dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzo[b]thiophene ring.
Scientific Research Applications
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool in studying enzyme-substrate interactions and protein engineering.
Mechanism of Action
The mechanism of action of 2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the amino and hydroxy groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Benzothienyl)-L-alanine: Similar structure but lacks the hydroxy group.
2-Amino-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a benzo[b]thiophene ring.
2-Amino-3-(benzo[b]furan-3-yl)propanoic acid: Contains a benzo[b]furan ring instead of a benzo[b]thiophene ring.
Uniqueness
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is unique due to the presence of both the benzo[b]thiophene ring and the hydroxy group.
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-amino-3-(1-benzothiophen-3-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H11NO3S/c12-9(11(14)15)10(13)7-5-16-8-4-2-1-3-6(7)8/h1-5,9-10,13H,12H2,(H,14,15) |
InChI Key |
BUPONKXCACORKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.